molecular formula C43H56N4O6 B1197548 BTPDN CAS No. 84067-18-5

BTPDN

Cat. No.: B1197548
CAS No.: 84067-18-5
M. Wt: 724.9 g/mol
InChI Key: YPFZOFABMPOIMS-UHFFFAOYSA-N
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Description

1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane is a complex organic compound It is characterized by its unique structure, which includes multiple trioxsalen groups and tetramethyl-tetrazapentadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-tetrazapentadecane backbone, followed by the introduction of trioxsalen groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trioxsalen groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane: shares similarities with other compounds containing trioxsalen groups and tetramethyl-tetrazapentadecane backbones.

    Other trioxsalen derivatives: These compounds may have different substituents but share the core trioxsalen structure.

Uniqueness

The uniqueness of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties

Properties

CAS No.

84067-18-5

Molecular Formula

C43H56N4O6

Molecular Weight

724.9 g/mol

IUPAC Name

2,5,9-trimethyl-4-[[methyl-[3-[methyl-[3-[methyl-[3-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-4-yl)methyl]amino]propyl]amino]propyl]amino]propyl]amino]methyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C43H56N4O6/c1-26-20-36(48)52-42-30(5)40-32(22-28(3)50-40)34(38(26)42)24-46(9)18-12-16-44(7)14-11-15-45(8)17-13-19-47(10)25-35-33-23-29(4)51-41(33)31(6)43-39(35)27(2)21-37(49)53-43/h20-23H,11-19,24-25H2,1-10H3

InChI Key

YPFZOFABMPOIMS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C

84067-18-5

Synonyms

1,15-bis(4'-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane
BTPDN

Origin of Product

United States

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